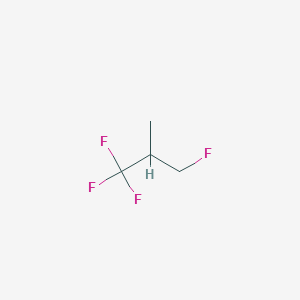![molecular formula C21H24N2 B8503214 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene
Descripción general
Descripción
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique arrangement of its molecular structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl halides and a strong nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a suitable ligand, and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and medicinal potential.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of pharmaceutical agents.
Spirocyclic Compounds: A broad class of compounds with diverse biological activities.
Uniqueness
2-benzyl-8-pyridin-4-yl-2-azaspiro[45]dec-7-ene stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H24N2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C21H24N2/c1-2-4-18(5-3-1)16-23-15-12-21(17-23)10-6-19(7-11-21)20-8-13-22-14-9-20/h1-6,8-9,13-14H,7,10-12,15-17H2 |
Clave InChI |
ZQONACDTIVSZPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CC=NC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)

![Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8503151.png)

![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B8503172.png)

![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)


![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)




